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gene 11 protein, rotavirus group B

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CAS No.: 145715-40-8
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Description

Overview of Rotavirus Group B Virology

Rotaviruses are a genus of double-stranded RNA viruses belonging to the family Reoviridae, recognized as a major cause of acute gastroenteritis. Current time information in Washoe County, US.nih.gov While Rotavirus A (RVA) is the most common cause of severe diarrhea in infants and young children worldwide, Rotavirus B (RVB) is notable for its association with epidemic outbreaks of severe gastroenteritis in adults. Current time information in Washoe County, US.asm.org

The first recognized outbreak of Rotavirus Group B occurred in China between 1982 and 1983, causing a massive epidemic of severe, cholera-like diarrhea that affected over a million adults. Current time information in Washoe County, US.nih.gov This distinguished it from the initial discovery of rotaviruses (Group A) in 1973 by Australian researcher Ruth Bishop, which were identified in intestinal tissue from children with diarrhea. asm.orgnih.govasm.org Following the China outbreak, RVB has been implicated in subsequent diarrheal disease outbreaks in humans in countries such as India, Bangladesh, and Myanmar. Current time information in Washoe County, US. In addition to its role as a human pathogen, RVB strains have been detected in a variety of animal species, including pigs, cattle, rats, sheep, and goats. Current time information in Washoe County, US.nih.gov

Like all rotaviruses, the RVB genome is composed of eleven distinct segments of double-stranded RNA (dsRNA). nih.govasm.org These segments encode six structural proteins (VP1-VP4, VP6, and VP7), which form the triple-layered viral capsid, and five or six non-structural proteins (NSPs) that are produced only in infected cells and orchestrate viral replication. Current time information in Washoe County, US.nih.gov

Genome segment 11 of rotaviruses encodes the non-structural protein NSP5. asm.orgwikipedia.org In some Rotavirus A strains, this segment can also encode a second protein, NSP6, through a process of leaky scanning. nih.govexpasy.org However, analysis of Rotavirus B is distinct; its segment 5 is noted to contain at least two potential open reading frames (ORFs), whereas its segment 11 is primarily associated with the production of the NSP5 protein. expasy.org Sequence analysis of gene 11 from the rat RVB strain IDIR found it to be 643 base pairs in length and to contain a single open reading frame. researchgate.net The protein encoded by this ORF is the focus of significant research due to its essential role in the viral replication cycle.

Rotaviruses are classified into different species, designated A, B, C, and so on, based on the antigenic properties and sequence of the inner capsid protein, VP6. Current time information in Washoe County, US.uniprot.org Viruses from different species are generally unable to exchange genetic material (reassortment) under normal conditions. nih.gov A threshold of 53% amino acid identity in the VP6 protein has been used to differentiate between rotavirus species. nih.gov

While a comprehensive, whole-genome classification system has been established for Rotavirus A, a similar system for Rotavirus B is still developing due to a more limited number of available sequences. nih.govnih.gov However, researchers have proposed a genotyping system for all 11 gene segments of RVB based on nucleotide identity cutoff values, which facilitates the tracking of viral evolution and reassortment events. nih.gov

Table 1: Proposed Genotype Classification Cutoff Values for Rotavirus B Gene Segments This table outlines the proposed nucleotide identity percentages for classifying different genotypes of all 11 gene segments of Rotavirus Group B. Data sourced from phylogenetic analyses of various RVB strains.

Gene SegmentEncoded ProteinProposed Nucleotide Cutoff (%)
1VP178%
2VP279%
3VP377%
4VP480%
5NSP176%
6VP681%
7VP780%
8NSP283%
9NSP378%
10NSP476%
11NSP579%

Source: nih.gov

Initial Characterization of Rotavirus Group B Gene 11

The initial molecular characterization of RVB gene 11 was hampered by the difficulty in cultivating the virus in cell culture. Current time information in Washoe County, US. A significant step forward came from the analysis of viral RNA extracted directly from infected animals. One of the first detailed studies sequenced gene 11 from the IDIR strain of RVB, isolated from rats, and compared it to the human adult diarrhea rotavirus (ADRV) strain. researchgate.net

This research revealed that the IDIR gene 11 is 643 nucleotides long and contains a single ORF that codes for a protein of 183 amino acids. The study found little nucleotide sequence similarity when compared to the gene 11 sequences of Group A rotaviruses, underscoring the genetic divergence between the groups. researchgate.net

Table 2: Comparison of Gene 11 Characteristics in Rotavirus Group B Strains This table compares the molecular features of the 11th gene segment between the human (ADRV) and rat (IDIR) strains of Rotavirus Group B.

FeatureHuman RVB (ADRV)Rat RVB (IDIR)
Gene Length 647 bp643 bp
Open Reading Frame (ORF) 552 bp552 bp
Encoded Protein Size 183 amino acids183 amino acids
5' Untranslated Region 23 bp23 bp
3' Untranslated Region 72 bp68 bp
Nucleotide Identity -73.2% (compared to ADRV)
Amino Acid Identity -72.7% (compared to ADRV)

Source: researchgate.net

Academic Significance of Rotavirus Group B Gene 11 Protein Research

The protein encoded by gene 11, NSP5, is of major academic and scientific interest because it is essential for viral replication. asm.orgnih.gov Research, primarily conducted on the more tractable Rotavirus A, has established that NSP5 is a principal component of "viroplasms". uniprot.orgnih.gov Viroplasms are dense, factory-like structures that form in the cytoplasm of infected cells and serve as the exclusive sites for rotavirus genome replication and the assembly of new viral particles. nih.govnih.govasm.org

The formation of these viral factories is driven by the interaction between NSP5 and another non-structural protein, NSP2. nih.govresearchgate.net Studies have shown that inhibiting the expression of NSP5 completely prevents the formation of viroplasms and halts the entire viral replication cycle. asm.orgnih.gov This central role makes NSP5 a compelling target for the development of future antiviral therapies. asm.org

While these functional studies have been performed on RVA, they highlight the critical importance of understanding the NSP5 homolog in RVB. Crucially, it has been noted that viroplasm formation has so far only been experimentally demonstrated for RVA, and its mechanism in other species like RVB remains to be proven. mdpi.com Given RVB's distinct epidemiology, such as its ability to cause large-scale diarrhea outbreaks in adults, research into the specific functions of its proteins, including the gene 11 product, is vital. Understanding how RVB NSP5 contributes to viroplasm assembly could unlock key insights into its unique pathogenesis and host interactions. Current time information in Washoe County, US.nih.gov

Unraveling the Genetic Blueprint of a Diarrheal Pathogen: A Deep Dive into Rotavirus Group B Gene 11

Rotavirus B stands as a significant, albeit less common, causative agent of acute gastroenteritis, particularly in adults. Central to its biology is its segmented double-stranded RNA genome. This article provides a focused exploration of the genetic and transcriptional mechanisms of the eleventh gene segment of Rotavirus Group B, a critical component in the virus's life cycle.

Genetic and Transcriptional Mechanisms of Rotavirus Group B Gene 11

The genetic and transcriptional intricacies of Rotavirus Group B's gene 11 are fundamental to understanding its replication and pathogenesis. This section dissects the genomic organization, the proteins it encodes, and the regulatory processes governing its expression.

Genomic Localization and Organization of Rotavirus Group B Gene 11 Segment

The genome of Rotavirus B, like other rotaviruses, is composed of 11 distinct segments of double-stranded RNA. nih.govnih.govexpasy.org Each segment encodes specific viral proteins, with gene 11 being a key player in the viral replication process. nih.govnih.gov The segments are housed within the triple-layered viral capsid. nih.gov

The gene 11 segment of Rotavirus Group B is a relatively small, linear dsRNA molecule. expasy.orgresearchgate.net For instance, the IDIR strain of Group B rotavirus has a gene 11 that is 643 base pairs in length. researchgate.net Analysis of its nucleotide sequence reveals the presence of at least one primary open reading frame (ORF) that directs the synthesis of a non-structural protein. expasy.orgresearchgate.net In some rotavirus groups, such as Group A, gene 11 is known to contain a second, out-of-phase ORF, a feature that can also be present in some Group B strains. expasy.orgnih.gov This efficient use of genetic material allows a compact genome to produce multiple essential proteins.

The nucleotide sequence of gene 11 exhibits variability between different strains of Group B rotavirus. For example, a comparison between the human ADRV strain and the rat IDIR strain showed a nucleotide sequence similarity of 71.9% for gene 11. researchgate.net This level of diversity is greater than that typically observed among strains of the more common Group A rotavirus, indicating a more distant evolutionary relationship between different Group B strains. researchgate.net

The primary protein product of gene 11 is a non-structural protein designated NSP5. nih.govnih.govnih.gov NSP5 is a phosphoprotein that plays a crucial role in the formation of viroplasms, which are cytoplasmic inclusions that serve as the sites for viral genome replication and assembly. nih.govwikipedia.org The essential nature of NSP5 has been demonstrated through RNA interference studies, where blocking NSP5 production severely hampers the entire viral replicative cycle. nih.gov

In many rotavirus strains, including some in Group A, gene 11 also encodes a second, smaller non-structural protein called NSP6 from an overlapping, out-of-phase open reading frame. nih.govwikipedia.org The presence and function of an NSP6 homolog in all Group B rotaviruses are still under investigation, but its existence in related rotaviruses suggests a potential role in the viral life cycle. The deduced amino acid sequence for the gene 11 product (NSP5) shows a similarity of 66.5% between the IDIR and ADRV strains of Group B rotavirus. researchgate.net

Table 1: Encoded Proteins of Rotavirus Gene 11

ProteinFunctionLocation
NSP5 Essential for viroplasm formation and virus replication.Cytoplasmic viroplasms
NSP6 (in some strains)Function not fully elucidated, encoded by an out-of-phase ORF.Not fully characterized

Transcriptional Regulation of Rotavirus Group B Gene 11

The expression of gene 11 is a tightly controlled process, ensuring the timely production of its protein products during the viral replication cycle.

During infection, the viral RNA-dependent RNA polymerase, located within the viral core, transcribes the double-stranded RNA of gene 11 into a single-stranded, positive-sense messenger RNA (mRNA). expasy.orgnih.gov This mRNA molecule is then released into the cytoplasm of the host cell. A key feature of rotavirus mRNAs is the presence of a 5'-methylated cap structure, which is essential for efficient translation by the host cell's ribosomes. expasy.org However, unlike most eukaryotic mRNAs, rotavirus mRNAs lack a poly(A) tail. expasy.org

Instead of a poly(A) tail, rotavirus mRNAs possess a conserved sequence at their 3' end, UGACC, which is found in all 11 viral genes. expasy.org This conserved motif is believed to play a role in the regulation of translation and mRNA stability. The presence of these conserved sequences across different rotavirus groups underscores their fundamental importance in the viral life cycle. nih.govmdpi.com

Genetic Variation and Evolution of Rotavirus Group B Gene 11

Studies comparing various strains of Group B rotavirus have revealed significant genetic diversity within gene 11. nih.gov Phylogenetic analysis of human Group B rotavirus strains from different geographical locations, such as India, Bangladesh, and Myanmar, showed that the NSP5 gene had one of the lowest nucleotide sequence identities (95.6%) among all 11 gene segments. nih.gov This suggests that gene 11 is subject to a relatively high degree of evolutionary pressure.

Despite this variability, functionally important motifs and structural characteristics within the encoded proteins appear to be conserved, suggesting that while the gene evolves, it does so in a manner that preserves the essential functions of its protein products. nih.gov The evolutionary rate of Group B rotavirus genes has been estimated to be comparable to that of other rapidly evolving RNA viruses. ums.edu.my This ongoing evolution highlights the virus's capacity to adapt and generate genetic diversity.

Properties

CAS No.

145715-40-8

Molecular Formula

C141H235N39O49

Synonyms

gene 11 protein, rotavirus group B

Origin of Product

United States

Genetic and Transcriptional Mechanisms of Rotavirus Group B Gene 11

Genetic Variation and Evolution of Rotavirus Group B Gene 11

Strain-Specific Sequence Divergence

The gene 11 of Rotavirus Group B exhibits considerable sequence divergence at both the nucleotide and amino acid levels among different strains and across various host species. This genetic variability is a key feature of RVB's molecular evolution.

Early comparative studies between the human adult diarrhea rotavirus (ADRV) strain and the rat infectious diarrhea of infant rats (IDIR) strain revealed significant differences in their gene 11 sequences. The nucleotide sequence similarity for gene 11 between these two strains was found to be 71.9%, with a corresponding deduced amino acid sequence similarity of 66.5% for the NSP5 protein. nih.govnih.gov This level of divergence highlights the genetic distance between human and rat RVB strains.

Further analysis of bovine RVB strains from India, specifically the Kolkata strains (DB176, DB178, and MB23), demonstrated significant sequence variation when compared to other known group B rotavirus strains. nih.gov The NSP5 gene of these Kolkata strains showed only 54.9% to 60.9% nucleotide identity and 49.1% to 50.6% amino acid identity with the human ADRV and CAL strains, as well as the murine IDIR strain. nih.gov In contrast, they shared a higher identity of 80.5% at the nucleotide level and 82.5% at the amino acid level with the Japanese bovine strain KB63. nih.gov The NSP5 protein of the Kolkata strains is 166 amino acids long, similar to the KB63 strain, but shorter than the human (ADRV and CAL) and murine (IDIR) strains. nih.gov

A study on a caprine RVB strain in the USA revealed that its gene 11 (NSP5) shared the highest nucleotide and amino acid sequence identities with bovine RVB strains, ranging from 78.6% to 95.6% and 85.0% to 98.8%, respectively. nih.gov In contrast, the identities were much lower when compared with porcine, human, and rat RVB strains, with nucleotide identities ranging from 48.7% to 75.2% and amino acid identities from 42.9% to 72.6%. nih.gov

These findings underscore the significant genetic diversity within Rotavirus Group B gene 11, with distinct lineages often associated with specific host species.

Table 1: Nucleotide and Amino Acid Sequence Identity of Rotavirus Group B Gene 11 (NSP5) Across Different Strains and Hosts

Comparison Strains/HostsNucleotide Identity (%)Amino Acid Identity (%)Reference
Human (ADRV) vs. Rat (IDIR)71.966.5 nih.govnih.gov
Bovine (Kolkata) vs. Human (ADRV, CAL) & Murine (IDIR)54.9 - 60.949.1 - 50.6 nih.gov
Bovine (Kolkata) vs. Bovine (KB63)80.582.5 nih.gov
Caprine (USA) vs. Bovine78.6 - 95.685.0 - 98.8 nih.gov
Caprine (USA) vs. Porcine, Human, Rat48.7 - 75.242.9 - 72.6 nih.gov

Mechanisms of Genetic Reassortment and Rearrangement Involving Segment 11

The segmented nature of the rotavirus genome, which consists of 11 segments of double-stranded RNA, facilitates genetic evolution through two primary mechanisms: genetic reassortment and gene rearrangement. nih.govnih.govexpasy.orgwjgnet.com Segment 11 is particularly prone to these events.

Gene Rearrangement:

Gene rearrangements in rotaviruses most frequently involve segment 11. nih.gov These rearrangements typically manifest as a partial head-to-tail duplication of the dsRNA sequence. nih.govmicrobiologyresearch.org This results in a rearranged segment 11 (11R) that is longer than the standard segment 11. The open reading frame for the protein encoded by the normal segment 11 is often maintained in these rearranged genes. microbiologyresearch.org

Studies have shown that these rearrangements are not random events. They frequently occur at specific "hot spots" within the viral RNA. nih.govnih.gov Short direct repeat sequences within the gene have been identified as potential drivers of these recombination events. nih.govnih.gov For instance, in a study of acute rotavirus infections, rearrangements in segment 11 were consistently found to occur within a short direct repeat "AUGU" sequence in the majority of cases. nih.gov In a unique case with a different pattern, the rearrangement occurred within another direct repeat, "ACAAGUC," which was specific to that particular viral isolate. nih.gov This suggests that the viral RNA polymerase may "slip" or "jump" at these repeat sequences, leading to the duplication.

These rearranged segments have been detected in vivo during acute and chronic rotavirus infections and can be generated in vitro through high multiplicity of infection passages. nih.govnih.govasm.org While the presence of a rearranged segment 11 does not always confer a selective advantage, it contributes to the genetic diversity of the rotavirus population. nih.gov

Genetic Reassortment:

Genetic reassortment is a major mechanism driving the evolution and diversity of rotaviruses. wjgnet.commicrobiologyresearch.orgmdpi.com It occurs when a single host cell is co-infected with different rotavirus strains. During viral replication, the 11 genome segments from the parent viruses can be mixed and matched, leading to the generation of progeny viruses with novel combinations of gene segments. expasy.org

While much of the detailed research on reassortment has focused on Rotavirus A, the principles apply to Rotavirus B as well. Interspecies transmission and subsequent reassortment events are crucial for the emergence of new strains. nih.govasm.org For example, G11 rotaviruses, which are believed to be of porcine origin, have been isolated from humans. nih.gov Phylogenetic analysis suggests that an ancestral G11P wjgnet.com strain was likely transmitted to the human population and subsequently acquired human rotavirus gene segments through reassortment, resulting in strains like G11P nih.gov. nih.gov This highlights how segment 11 can be part of a larger reassortment event, contributing to the adaptation of the virus to new hosts.

Phylogenetic Analysis of Gene 11 Across Strains and Host Species

Phylogenetic analysis of Rotavirus Group B gene 11, along with the other 10 gene segments, has been instrumental in understanding the evolutionary relationships between different strains and the patterns of interspecies transmission.

A comprehensive classification system for all 11 gene segments of RVB has been developed, assigning genotypes based on nucleotide identity cutoff values. For the NSP5 gene (encoded by segment 11), a nucleotide identity cutoff of 79% has been proposed to define different H genotypes. nih.gov Phylogenetic analysis has identified at least seven H genotypes (H1-H7). nih.govnih.gov

Phylogenetic trees constructed for gene 11 consistently show that RVB strains tend to cluster based on their host of origin. nih.govnih.govnih.gov For instance, porcine RVB strains form distinct clusters from human, rat, and bovine/ovine strains. nih.gov This suggests a degree of host-specific evolution.

However, phylogenetic analysis also provides strong evidence for interspecies transmission and reassortment events. A study of a caprine RVB strain found that its gene 11, along with most of its other gene segments, clustered closely with bovine RVB strains from Japan, suggesting a direct interspecies transmission event. nih.gov Similarly, the detection of G11 rotaviruses in humans, which are phylogenetically linked to porcine strains, points towards zoonotic transmission. nih.govasm.org The subsequent reassortment of this porcine-origin gene 11 with human rotavirus gene segments illustrates the dynamic nature of rotavirus evolution. nih.gov

The evolutionary dynamics of RVB are complex, with evidence for both host-specific adaptation and cross-species transmission. Phylogenetic analysis of gene 11, in conjunction with the other genomic segments, is a powerful tool for tracing the origins of new strains and understanding the ongoing evolution of this important pathogen. nih.govnih.govnih.govnih.gov

Structural and Post Translational Characterization of Rotavirus Group B Gene 11 Protein

Primary Amino Acid Sequence Analysis of Rotavirus Group B Gene 11 Protein

Table 1: Comparison of Rotavirus Group B NSP5 Protein Length in Different Strains

Strain Host Protein Length (Amino Acids) Reference
ADRV Human 170 uniprot.org
IDIR Murine 174 nih.gov
Kolkata Bovine 166 htworld.co.uk

Predicted Secondary and Tertiary Structures of Rotavirus Group B Gene 11 Protein

As of this writing, no experimentally determined high-resolution 3D structure for the Rotavirus Group B gene 11 protein (NSP5) is available. Structural characterization of its Group A homolog has also proven challenging via traditional methods like X-ray crystallography. researchgate.net This difficulty is likely due to the protein's intrinsic disorder and its propensity to exist in multiple, transiently phosphorylated states.

Post-Translational Modifications of Rotavirus Group B Gene 11 Protein

Post-translational modifications are critical for the function of NSP5, regulating its localization and interactions. While most extensively studied in the Group A homolog, evidence indicates these modifications also occur in Group B rotaviruses.

Phosphorylation is a key post-translational modification of NSP5. In an ovine Group B rotavirus isolate, KB63, NSP5 was shown to be a phosphoprotein. nih.gov This finding is consistent with extensive research on the RVA homolog, which undergoes a complex and dynamic hyperphosphorylation process. nih.govreoviridae.org This hyperphosphorylation generates a series of isoforms with apparent molecular masses ranging from a hypophosphorylated 26 kDa form to hyperphosphorylated forms of 28 kDa, 32-34 kDa, and even higher. nih.govreoviridae.org

The phosphorylation occurs on serine and threonine residues. nih.govreoviridae.org This modification cascade is believed to be mediated by both cellular kinases and an intrinsic autophosphorylation activity of NSP5, which is significantly enhanced by its interaction with the viral protein NSP2. bcm.edu The degree of phosphorylation is directly correlated with the protein's localization to the viroplasms and is considered essential for the assembly of these viral replication factories. reoviridae.org

Table 2: Phosphorylated Isoforms of the Homologous Rotavirus Group A NSP5

Isoform (Apparent MW) Phosphorylation Status Key Characteristics Reference(s)
25-26 kDa Precursor / Hypophosphorylated Base form, can be converted from higher states by phosphatase treatment. nih.govreoviridae.org
28 kDa Phosphorylated A major species found in infected cells. nih.govreoviridae.orgbcm.edu

Studies on the Group A homolog have identified this modification as O-linked glycosylation, involving the addition of single N-acetylglucosamine (O-GlcNAc) residues. nih.gov This modification is implicated in the electrophoretic mobility shift of the protein from the 26 kDa to the 28 kDa form. The interplay between O-glycosylation and phosphorylation appears to be a regulatory mechanism, controlling the specific isoforms of NSP5 that are produced during the viral life cycle. nih.gov

Currently, phosphorylation and O-GlcNAc glycosylation are the primary post-translational modifications described for NSP5. The functional implications of these modifications are profound. The hyperphosphorylation of NSP5 is a critical requirement for the formation of viroplasms. reoviridae.org Mutants with impaired NSP5 phosphorylation show deficient viral replication and an inability to form the characteristic round viroplasms, confirming the pivotal role of this modification in the viral life cycle. reoviridae.org The dynamic addition and removal of phosphate (B84403) and O-GlcNAc groups likely regulate the recruitment of other viral proteins (like NSP2, VP1, and VP2) and viral RNAs to these sites, orchestrating the assembly of new virus particles. researchgate.net

Oligomerization and Protein Complex Formation of Rotavirus Group B Gene 11 Protein

The gene 11 protein functions within a large network of protein-protein interactions that are essential for forming the viroplasm. uniprot.org The RVA homolog of NSP5 is known to self-assemble into dimers and potentially higher-order oligomers like decamers. researchgate.net A C-terminal domain is required for this multimerization.

This self-assembly is foundational to its role as a scaffold protein. Inferred from homology, RVB NSP5 participates with NSP2 in the formation of viroplasms. uniprot.org This NSP2-NSP5 interaction is central to the viral replication strategy, as their co-expression is sufficient to form viroplasm-like structures in uninfected cells. This interaction also stimulates the hyperphosphorylation of NSP5. bcm.edu

Beyond NSP2, NSP5 interacts with several other key viral proteins within the viroplasm. These interactions, primarily characterized in Group A rotaviruses, are crucial for coordinating the complex processes of genome replication and packaging.

Table 3: Known Protein Interaction Partners of the Homologous Rotavirus Group A NSP5

Interacting Protein Function of Partner Significance of Interaction Reference(s)
NSP2 RNA chaperone, NTPase Essential for viroplasm formation; enhances NSP5 phosphorylation. bcm.edu
VP1 RNA-dependent RNA polymerase Strong interaction suggests a role in recruiting the polymerase to the replication complex.
VP2 Inner capsid/scaffolding protein Forms the core of the new virion; NSP5 may act as an adapter between NSP2 and the replication complex. researchgate.net

Subcellular Localization and Trafficking of Rotavirus Group B Gene 11 Protein in Infected Cells

The gene 11 protein of Rotavirus Group B, a non-structural protein designated NSP5, plays a central role in the viral replication cycle by orchestrating the formation of specialized intracellular compartments. uniprot.org Its localization and trafficking functions are intrinsically linked to the establishment of these sites for viral genome replication and particle assembly.

In infected cells, NSP5 is found predominantly within the cytoplasm. uniprot.orgexpasy.org It is a primary component of distinct, membrane-less inclusion bodies known as viroplasms or "viral factories". uniprot.orgnih.govnih.gov These structures appear as spherical cytoplasmic inclusions early after infection and function as the exclusive sites for viral RNA replication and the assembly of progeny core particles. nih.govasm.org The formation of viroplasms is a critical event in the rotavirus life cycle, concentrating the necessary viral and cellular components to facilitate efficient replication. nih.gov

The trafficking function of NSP5 is centered on its ability to recruit other viral proteins and components to the nascent viroplasms. uniprot.org It forms a crucial partnership with the non-structural protein NSP2, and their interaction is considered essential for the formation of viroplasm-like structures (VLS). nih.govasm.orgnih.gov When NSP5 and NSP2 are co-expressed in uninfected cells, they self-assemble into these VLS, mimicking the authentic structures seen during infection. asm.org

Within the viroplasm, NSP5 interacts with and facilitates the co-localization of several other key viral proteins involved in replication and assembly. asm.org This directed trafficking ensures that the RNA-dependent RNA polymerase (VP1), the core scaffolding protein (VP2), and other components are concentrated at the site of replication. asm.orgnih.gov For instance, studies have shown that NSP5 can alter the subcellular distribution of VP2, sequestering it within the viroplasms. nih.gov This role as a molecular organizer is fundamental to the construction of new viral particles. nih.gov While much of the detailed mechanistic research has been conducted on Rotavirus A, the available data for Rotavirus B indicates that NSP5 performs a homologous function, localizing to and directing the formation of cytoplasmic viral factories. uniprot.orgictv.global

Once new viral cores are assembled within the viroplasm, they traffic to the endoplasmic reticulum (ER) for the final stages of maturation, a process that involves budding through the ER membrane to acquire the outer capsid proteins. nih.govnih.gov Although NSP5 itself is not typically found at the ER, its role in initiating core assembly within the viroplasm is an essential upstream step in this trafficking pathway. nih.gov

Table 1: Proteins Colocalized with Rotavirus Gene 11 Protein (NSP5) in Viroplasms

Interacting ProteinProtein TypeFunction in Viroplasm
NSP2Non-structuralEssential partner for viroplasm formation; RNA chaperone activity. nih.govnih.gov
VP1Structural (Core)RNA-dependent RNA polymerase; responsible for genome replication and transcription. asm.org
VP2Structural (Core)Major scaffolding protein of the viral core. nih.gov
VP3Structural (Core)RNA capping enzyme. asm.org
VP6Structural (Inner Capsid)Major protein of the intermediate capsid layer. asm.org
NSP6Non-structuralAlso encoded by gene 11 (in Rotavirus A), its function may be regulatory. ictv.globalasm.org

Table 2: Characteristics of Viroplasms

CharacteristicDescription
Subcellular Location Cytoplasm. uniprot.orgnih.gov
Structure Membraneless, spherical, dynamic inclusion bodies. nih.govnih.gov
Primary Components Viral non-structural proteins NSP5 and NSP2. uniprot.orgnih.govnih.gov
Key Function Site of viral genome packaging and replication; assembly of core particles. uniprot.orgnih.gov
Cellular Interactions Associate with components of lipid droplets. nih.govnih.gov

Methodological and Computational Approaches in Gene 11 Protein Research

Molecular Cloning and Expression Systems for Rotavirus Group B Gene 11 Protein

The initial step in characterizing the gene 11 protein often involves its isolation and production in controlled laboratory settings. Molecular cloning of the corresponding gene from viral RNA is a prerequisite for these studies. For instance, the sixth genomic segment of the infectious diarrhea of infant rats (IDIR) strain of group B rotavirus (GBR), which encodes the major inner capsid protein, was cloned from double-stranded RNA purified from infected rat feces. nih.gov

Once cloned, the gene is inserted into an expression vector for protein production. Researchers have utilized various expression systems to produce Rotavirus Group B proteins. Mammalian expression plasmids, such as pCAGGS and pLIC8, have been successfully used to express Rotavirus B proteins, including NSP1-1, in human cell lines like 293T and Caco-2 cells. nih.gov These systems are advantageous as they provide a cellular environment that facilitates proper protein folding and post-translational modifications that may be relevant for function.

Alternative expression systems are also being explored. For example, the baculovirus expression system using silkworm larvae has been employed for the production of porcine rotavirus structural proteins, suggesting its potential applicability for Group B rotavirus proteins as well. nii.ac.jp

Table 1: Examples of Expression Systems for Rotavirus Protein Production

Expression SystemVector ExamplesCell Line/OrganismTarget Protein ExampleReference
Mammalian CellspCAGGS, pLIC8293T, Caco-2RVB Bang117 NSP1-1 nih.gov
Insect (Silkworm Larvae)Recombinant BmNPVBombyx mori larvaePorcine Rotavirus A VP6 and VP7 nii.ac.jp

Protein Purification and Biochemical Characterization Techniques

Following expression, the gene 11 protein must be purified to allow for detailed biochemical analysis. A common technique for purifying rotavirus particles is cesium chloride (CsCl) density gradient centrifugation. asm.org This method separates viral particles based on their buoyant density, yielding highly purified preparations. For the adult diarrhea rotavirus (ADRV), a human group B strain, this technique has been used to separate double-shelled, single-shelled, and core particles. asm.org

Once purified, the protein composition of the virions is analyzed using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This method separates proteins based on their molecular weight. To confirm the identity of the separated proteins and study their antigenicity, Western blot analysis is employed, using specific antibodies that recognize the viral proteins. asm.orgnih.gov For instance, a 47-kDa polypeptide was identified as the most abundant and strongly immunoreactive protein in ADRV, corresponding to the inner capsid protein VP6. nih.gov

Advanced Microscopy Techniques for Subcellular Localization Studies

Understanding where the gene 11 protein resides within an infected cell is crucial to elucidating its function. Advanced microscopy techniques are pivotal for these subcellular localization studies. Confocal microscopy has been used to visualize the localization of FLAG-tagged RVB Bang117 NSP1-1 protein in transfected 293T and Caco-2 cells. nih.gov This technique allows for the generation of high-resolution, three-dimensional images of fluorescently labeled proteins within the cellular context.

For higher resolution imaging, electron microscopy techniques can be employed. An older, yet powerful, method involves the use of antibody-coated colloidal gold particles as immunocytochemical labels on thin sections of infected cells. nih.gov This approach, while demonstrated on a group A rotavirus, allows for the precise localization of viral antigens to specific subcellular compartments and structures, such as the nucleus, cytoplasm, and endoplasmic reticulum. nih.gov

Protein-Protein Interaction Mapping Technologies

The function of the gene 11 protein is likely mediated through its interactions with other viral and host cell proteins. Modern proteomics technologies are being used to map these interaction networks. A powerful approach is proximity-dependent biotinylation (BioID), which utilizes a promiscuous biotin (B1667282) ligase fused to a protein of interest. This enzyme biotinylates nearby proteins, which can then be purified and identified by mass spectrometry. A variant of this, the TurboID system, was used to identify host proteins interacting with the VP4 protein of a group A rotavirus. nih.gov

Following the identification of potential interacting partners, co-immunoprecipitation (Co-IP) is a standard method for validation. nih.gov In a Co-IP experiment, an antibody against the target protein is used to pull it out of a cell lysate, and any interacting proteins are pulled down with it. These interacting proteins can then be identified by Western blotting or mass spectrometry. While specific applications to group B gene 11 protein are still emerging, these technologies represent the forefront of protein-protein interaction mapping in virology. Phage display is another technology that can be used to screen for protein interactions. wikipedia.org

Genetic Engineering and Reverse Genetics Approaches (e.g., for functional studies)

The development of reverse genetics systems has revolutionized the study of RNA viruses, including rotaviruses. An entirely plasmid-based reverse genetics system allows for the generation of infectious rotaviruses from cloned cDNAs. pnas.orgresearchgate.net This technology is a powerful tool for functional studies, as it enables researchers to introduce specific mutations into the viral genome and then assess the impact on viral replication and pathogenesis. nih.govresearchgate.net

For example, this system has been used to create recombinant rotaviruses with modified NSP1 genes to investigate the role of this protein in antagonizing the host's innate immune response. pnas.org By creating chimeric viruses or introducing specific deletions, the functions of different protein domains can be precisely mapped. This approach is directly applicable to studying the gene 11 protein of group B rotavirus to understand its role in the viral life cycle.

Computational Modeling and Simulation of Rotavirus Group B Gene 11 Protein Structure

In recent years, computational approaches have become increasingly important in structural biology. For proteins where experimental structures are not available, ab initio structure prediction methods can provide valuable insights. AlphaFold2, a deep learning-based algorithm, has been used to predict the three-dimensional structure of the VP8* domain of the group B rotavirus spike protein VP4 with high accuracy. nih.gov This predicted model was subsequently validated by X-ray crystallography, demonstrating the power of these computational tools. nih.gov Such modeling can reveal novel protein folds and provide a basis for hypothesis-driven functional studies. These computational techniques can be applied to the gene 11 protein to predict its structure and potential functional sites.

Bioinformatic Analysis of Gene 11 Sequences and Evolution

Bioinformatics plays a crucial role in understanding the genetic diversity and evolutionary history of rotaviruses. By comparing the nucleotide and amino acid sequences of the gene 11 protein from different group B rotavirus strains, researchers can construct phylogenetic trees to infer their evolutionary relationships. nih.govums.edu.my These analyses have revealed distinct lineages of human and animal group B rotaviruses and have helped to trace their origins and spread. ums.edu.my

Furthermore, bioinformatic analyses can be used to estimate the rate of viral evolution. By analyzing sequences collected at different time points, the nucleotide substitution rate for group B rotavirus genes has been calculated, providing insights into how quickly these viruses evolve. ums.edu.my This information is critical for understanding the emergence of new viral strains and for the development of effective long-term control strategies. The Rotavirus Classification Working Group (RCWG) utilizes sequence-based criteria to classify rotavirus strains into different genotypes, although a complete system for all 11 gene segments of group B rotavirus is still under development due to the limited number of available sequences. nih.gov

In Vitro and Ex Vivo Cell Culture Systems for Functional Studies

The functional analysis of the rotavirus group B (RVB) gene 11 protein, NSP5, has been significantly hampered by challenges associated with propagating the virus in conventional cell culture. Unlike group A rotaviruses (RVA), which are readily studied in numerous cell lines, RVB has proven difficult to adapt to in vitro growth. This has necessitated the use of alternative and often indirect methodological approaches to investigate the protein's characteristics and functions.

Challenges in Group B Rotavirus Cultivation

Historically, a major obstacle in RVB research has been the inability to establish robust and reproducible cell culture systems for viral propagation. While one study reported the successful isolation and propagation of a porcine RVB strain in swine kidney cells, it was noted that treatment with pancreatin (B1164899) was essential for this success nih.gov. The general difficulty in cultivating RVB has limited the ability to study NSP5 within the context of a natural viral infection in a laboratory setting.

Cell-Free and Heterologous Expression Systems for RVB NSP5

Given the scarcity of reliable cell culture infection models, initial functional studies on RVB NSP5 relied on cell-free in vitro transcription and translation systems. This approach allows for the synthesis and preliminary characterization of the protein without the need for live cell infection. A key study using this method on the ovine RVB isolate KB63 demonstrated that, similar to its well-studied RVA counterpart, the RVB gene 11 protein is a phosphoprotein nih.govmicrobiologyresearch.org.

More recent research has employed heterologous expression in cultured cells, where the gene for RVB NSP5 is introduced via a plasmid for co-expression with other viral proteins. This has been instrumental in studying the formation of viroplasm-like structures (VLS), which are precursors to the sites of viral replication.

Table 1: Research Findings on Group B Rotavirus NSP5 Using Non-Infection Systems

System UsedRVB StrainExperimental FocusKey FindingsCitation
In Vitro Transcription/TranslationOvine isolate KB63Protein expression and characterizationThe protein encoded by gene 11 (NSP5) was shown to be phosphorylated in vitro, a key functional characteristic shared with RVA NSP5. nih.govmicrobiologyresearch.org
Co-expression in Cultured CellsGroup B RotavirusViroplasm-Like Structure (VLS) formationCo-expression of RVB NSP5 and NSP2 resulted in the formation of globular VLSs, indicating a conserved function in initiating the assembly of replication sites. researchgate.net

Group A Rotavirus as a Model System

Due to the technical challenges with RVB, much of the detailed functional understanding of NSP5 is derived from extensive research on group A rotaviruses. These studies utilize a variety of established cell lines to investigate NSP5's role in the viral life cycle. The findings are often extrapolated to infer the potential functions of RVB NSP5.

Commonly used cell lines for RVA functional studies include:

MA104 cells: A monkey kidney epithelial cell line that is highly permissive to RVA infection and widely used for studying viroplasm formation and viral replication nih.govmdpi.commdpi.com.

COS-7 cells: A fibroblast-like cell line derived from monkey kidneys, often used for transient expression of viral proteins to study their interactions and localization microbiologyresearch.org.

Caco-2 cells: A human colorectal adenocarcinoma cell line that can differentiate to resemble mature enterocytes, providing a more physiologically relevant model of the natural site of infection nih.govnih.gov.

HT29 cells: A human colon adenocarcinoma cell line used to study virus-host interactions in an intestinal context nih.gov.

Functional studies in these systems have revealed that RVA NSP5 is a multifunctional protein essential for forming viroplasms. It acts as a scaffold, interacting with other viral proteins like NSP2 and the core shell protein VP2, to create these replication factories researchgate.netnih.govmdpi.com. The hyperphosphorylation of NSP5 is a critical event in this process, regulated by its interaction with NSP2 or VP2 asm.org.

Table 2: Selected In Vitro Cell Culture Systems in Group A Rotavirus NSP5 Research

Cell LineExperimental ApproachFocus of StudyDetailed Research FindingsCitation
MA104 and COS-7 CellsInfection and/or protein expressionNSP5-NSP2 Interaction and VLS FormationCo-expression of NSP5 and NSP2 is sufficient to form VLSs. The N-terminal and C-terminal regions of NSP5 are crucial for its interaction with NSP2 and for localization to viroplasms. microbiologyresearch.org
MA104 CellsProtein expression and reverse geneticsNSP5-VP2 InteractionNSP5 interacts directly with the core protein VP2. Specific mutations in VP2 can disrupt this interaction, leading to aberrant viroplasms and reduced viral RNA synthesis, highlighting the functional importance of the NSP5-VP2 complex. asm.org
Generic (unspecified)Protein co-expressionViroplasm AssemblyNSP5 acts as a central scaffold, recruiting NSP2, VP1, and VP2 into the viroplasm. The condensation of NSP5 and NSP2 via liquid-liquid phase separation is a key driver of viroplasm assembly. researchgate.netmdpi.com
Caco-2, HT29, MA104 CellsViral InfectionTropism of culture-adapted vs. clinical strainsCulture-adapted RVA strains (e.g., Wa) replicate more efficiently in MA104 cells, whereas clinical isolates replicate better in intestinal cell lines like differentiated Caco-2 cells and human intestinal enteroids. nih.gov

Comparative and Evolutionary Analysis of Rotavirus Group B Gene 11 Protein

Phylogenetic Analysis of Rotavirus Group B Gene 11 Sequences Across Diverse Strains

Phylogenetic analysis of the gene 11 coding sequence, which encodes the NSP5 protein, reveals distinct evolutionary relationships among diverse strains of Rotavirus Group B. This analysis is fundamental to the current genotype classification system for all 11 gene segments of the virus. For gene 11, the genotypes are designated with the letter 'H'.

Based on comprehensive phylogenetic studies, at least seven distinct H genotypes have been identified for the RVB NSP5 gene. nih.gov A proposed nucleotide identity cutoff value of 79% is used to delineate these genotypes, meaning strains with less than 79% nucleotide sequence identity in gene 11 are considered to belong to different genotypes. nih.gov

Phylogenetic trees constructed from gene 11 sequences demonstrate clear clustering based on the host species. nih.gov Analysis has shown a lack of interspecies mixing of genotypes between porcine, human, and murine strains, suggesting a degree of host-specific evolution for these lineages. nih.gov However, caprine (goat) and bovine (cattle) strains have been observed to share clades, indicating potential cross-species transmission or a more recent common ancestor between strains infecting these hosts. nih.gov

Furthermore, geographical clustering is also evident. A study of 13 human RVB strains from western India, detected between 1995 and 2010, showed that their gene 11 sequences, along with other genes, formed a monophyletic clade. nih.gov This suggests that these strains are highly conserved and likely originated from a common local ancestor, circulating as stable viral clones within that region. nih.gov

Feature Description References
Genotypes At least 7 distinct H genotypes identified for gene 11 (NSP5). nih.gov
Genotype Cutoff <79% nucleotide sequence identity. nih.gov
Host-Specific Clustering Porcine, human, and murine strains form separate phylogenetic clusters. nih.gov
Interspecies Sharing Caprine and bovine strains are found within the same clades. nih.gov
Geographic Clustering Strains from specific regions (e.g., western India) can form a single, highly conserved clade. nih.gov

Conservation and Divergence Patterns Across Rotavirus Strains and Species

The gene 11 protein, NSP5, exhibits both high levels of conservation within specific lineages and significant divergence between different rotavirus groups and species.

Within human Rotavirus Group B, gene 11 is highly conserved. Sequence analyses of RVB strains isolated in India, Bangladesh, and Myanmar revealed a nucleotide identity of 95.1-99.8% and a deduced amino acid identity of 94.1-100%. nih.gov This high degree of conservation points to strong functional constraints on the NSP5 protein.

Across different rotavirus species (A-J), the function of NSP5 in forming viroplasm-like structures (VLS) through interaction with the NSP2 protein appears to be a conserved feature. nih.gov Co-expression of NSP5 and NSP2 from RVB results in the formation of globular VLS, similar to those seen in Rotavirus A (RVA), D, F, G, and I. nih.gov This functional conservation implies a degree of structural conservation, particularly in the domains responsible for protein-protein interactions.

A key conserved feature across many rotavirus species is an ordered alpha-helical region at the C-terminus of NSP5, often referred to as the "tail". nih.gov In RVA, this tail is essential for the self-oligomerization of NSP5, a critical step for viroplasm formation. nih.govnih.gov This C-terminal region is also vital for interactions with other viral proteins. nih.gov

Divergence is most evident when comparing NSP5 across different rotavirus species. While the general function is conserved, the ability of NSP5 from one species to form VLS with NSP2 from another is limited. For example, NSP5 from RVA can only form VLS with NSP2 from RVC and RVI, but not with NSP2 from RVB. nih.gov This suggests that the specific interfaces for the NSP2-NSP5 interaction have diverged throughout the evolution of the different rotavirus species.

Level of Comparison Conservation Divergence References
Within Human RVB High nucleotide (95.1-99.8%) and amino acid (94.1-100%) identity.Low. nih.gov
Across RV Species (A-J) Conserved function in forming viroplasm-like structures with NSP2. Conserved C-terminal "tail" region involved in self-oligomerization.Limited ability for inter-species NSP5-NSP2 interaction to form VLS, indicating divergence in interaction domains. nih.gov

Structural Homology and Functional Analogs in Other Viral Proteins

The RVB gene 11 protein, NSP5, shares significant structural and functional homology with its counterpart in the well-studied Rotavirus A (RVA). RVA NSP5 is a multifunctional phosphoprotein that oligomerizes and, together with NSP2, forms the matrix of the viroplasm. nih.govwikipedia.org

Functional Homology: The primary function of RVB NSP5 is analogous to that of RVA NSP5. It plays an essential role in viral genome replication by forming the viroplasms where viral RNAs are synthesized and packaged into new core particles. nih.govuniprot.org This has been demonstrated experimentally, as the co-expression of NSP5 and NSP2 from RVB is sufficient to form these viroplasm-like structures in uninfected cells. nih.gov This core function of orchestrating the formation of viral replication factories is a hallmark of the NSP5 protein across most rotavirus species. nih.gov

Structural Homology: While a high-resolution atomic structure for full-length NSP5 from any rotavirus group is not yet available, studies on RVA NSP5 provide a structural model. RVA NSP5 is known to form decamers in solution. nih.gov This oligomerization is mediated by two distinct regions: a dimerisation region involving β-sheets and a decamerisation region composed of an α-helix located at the C-terminus. nih.gov Given the functional conservation and the importance of the C-terminal tail in self-oligomerization across species, it is highly probable that RVB NSP5 adopts a similar quaternary structure to facilitate viroplasm assembly. nih.gov The ability of NSP5 to interact with multiple partners (NSP2, VP1, VP2, RNA) is consistent with predictions of a flexible and partially disordered structure. nih.gov

Protein Function Structural Characteristics (Based on RVA) References
RVB NSP5 Forms viroplasms with NSP2 for viral replication.Presumed to oligomerize. Likely contains a conserved C-terminal helical "tail" for self-association. nih.govuniprot.org
RVA NSP5 (Analog) Forms viroplasms with NSP2. Interacts with viral polymerase (VP1), core protein (VP2), and RNA.Forms decamers. Contains distinct dimerization (β-sheet) and decamerization (α-helix) domains. nih.govnih.gov

Evolutionary Pressures Shaping Rotavirus Group B Gene 11

The evolution of Rotavirus Group B gene 11 appears to be predominantly shaped by strong negative or purifying selection. This indicates that the NSP5 protein is under significant functional constraint, and most non-synonymous mutations (those that change an amino acid) are deleterious to the virus and are therefore removed from the population over time.

Evidence for this comes from a comprehensive evolutionary analysis of human RVB strains from western India. The study found that all 11 gene segments, including gene 11, were under negative selection pressure. nih.gov This is consistent with the high sequence conservation observed among geographically related strains. nih.gov The low rate of amino acid change suggests that the functions of NSP5—including its oligomerization, its interaction with NSP2 and other viral components, and its role in structuring the viroplasm—are finely tuned and intolerant of significant variation.

This strong purifying selection supports the hypothesis that RVB circulates in its natural hosts as a series of stable viral clones, with limited antigenic drift in the NSP5 protein. nih.gov The estimated rate of nucleotide substitution for RVB genes ranges from 1.36 to 4.78 × 10⁻³ substitutions per site per year, and the time to the most recent common ancestor for extant human RVBs was estimated to be between 1915 and 1974. nih.gov

Reassortment and Recombination Events Affecting Gene 11

As with all segmented RNA viruses, the evolution of Rotavirus Group B is significantly influenced by genetic reassortment. Reassortment occurs when a single host cell is co-infected with two different rotavirus strains, and the 11 genome segments are shuffled like a deck of cards during the assembly of new virions. This process can lead to the emergence of novel strains with new combinations of genes.

Reassortment events have been confirmed to occur among porcine RVB strains. nih.gov While specific studies detailing the reassortment of gene 11 in RVB are limited, the principle applies to all 11 segments. The whole-genome classification system is designed to track these events by identifying incongruities in the phylogenetic histories of different gene segments within a single virus. nih.govmdpi.com For example, a virus might possess a gene 11 (H genotype) that phylogenetically clusters with one group of strains, while its other genes cluster with a different group, providing clear evidence of reassortment.

Q & A

Q. What is the coding assignment and functional role of gene 11 protein in rotavirus Group B?

While Group A rotavirus gene 11 encodes a nonstructural phosphoprotein (NS26) involved in cytoplasmic foci formation during infection , Group B's gene 11 remains less characterized. Comparative genomic studies suggest Group B rotaviruses may encode unique proteins, such as a fusion-associated small transmembrane (FAST) protein, which could mediate membrane fusion during entry or morphogenesis . To confirm this, researchers should perform full-genome sequencing of Group B strains (e.g., J19) and use tools like MAFFT for sequence alignment and ScanProsite for functional domain prediction .

Q. How does the gene 11 protein contribute to rotavirus Group B replication cycles?

In Group A, gene 11’s NS26 is nonstructural and phosphorylated, potentially modulating viral RNA synthesis . For Group B, preliminary evidence suggests gene 11 may have divergent roles due to sequence variations in its 3' untranslated region (UTR), which could influence RNA stability or replication efficiency . Researchers can use in vitro transcription-translation systems combined with siRNA knockdown in infected cells to assess its role in replication.

Q. What methodological approaches are recommended for initial characterization of gene 11 protein in novel Group B strains?

  • Sequencing : Amplify gene 11 via RT-PCR with consensus primers, followed by Sanger or next-generation sequencing .
  • Phylogenetics : Use MEGA7 to construct phylogenetic trees comparing Group B sequences with Group A and C homologs .
  • Antibody Development : Express recombinant gene 11 protein in baculovirus systems to generate antisera for immunofluorescence and immunoblotting.

Advanced Research Questions

Q. How can researchers resolve contradictions in gene 11 protein sequence data across Group B strains?

Discrepancies may arise from strain-specific rearrangements or electropherotype variations (e.g., "short" vs. "long" RNA profiles) . To address this:

  • Perform terminal fingerprint analysis to identify conserved vs. variable regions .
  • Use MAFFT to align sequences and identify recombination hotspots or duplications in the 3' UTR .
  • Validate findings with in vitro replication assays using reverse genetics systems (if available).

Q. What experimental strategies elucidate interactions between gene 11 protein and other viral components in Group B rotavirus?

  • Co-Immunoprecipitation (Co-IP) : Use antisera against gene 11 protein to pull down interacting viral partners (e.g., RNA-dependent RNA polymerase) from infected cell lysates .
  • Cryo-EM/X-ray crystallography : Resolve structures of viral replication complexes to identify gene 11’s spatial interactions .
  • Yeast two-hybrid screening : Map protein-protein interaction networks using gene 11 as bait .

Q. How do gene 11 sequence variations impact rotavirus Group B pathogenesis and host adaptation?

  • Functional Assays : Introduce mutations into the 3' UTR or coding region via site-directed mutagenesis and assess effects on viral fitness in cell culture .
  • Host-Specificity Studies : Compare gene 11 sequences from human, animal, and environmental isolates using phylogenetic analysis to identify host adaptation markers .
  • Animal Models : Infect gnotobiotic pigs or mice with wild-type vs. gene 11-deleted strains to evaluate virulence .

Q. What bioinformatics tools are critical for analyzing gene 11’s evolutionary dynamics in Group B rotaviruses?

  • MEGA7 : For molecular evolutionary genetics analysis, including Tajima’s D tests to detect selection pressures .
  • ScanProsite : To identify conserved functional motifs (e.g., phosphorylation sites) .
  • RotaC v2.0 : For genotyping and identifying reassortment events involving gene 11 .

Methodological Notes

  • Standardization : Submit novel gene 11 sequences to the Rotavirus Classification Working Group (RCWG) for standardized genotyping and nomenclature .
  • Contradictions : Gene 11 assignments vary between rotavirus groups; Group A "long" electropherotypes encode NS26, while "short" types may have divergent coding . Group B’s gene 11 requires distinct classification frameworks.
  • Limitations : Many tools (e.g., MEGA7, MAFFT) are optimized for Group A; validate parameters for Group B’s unique genetic features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.